molecular formula C26H27N3O8 B1670989 Duocarmycin a CAS No. 118292-34-5

Duocarmycin a

Cat. No. B1670989
M. Wt: 507.5 g/mol
InChI Key: FXBDKTDNUNOPMU-PUWSLBIFSA-N
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Description

Duocarmycin A is a natural product derived from Streptomyces bacteria. It belongs to the duocarmycin class , which includes potent DNA-alkylating cytotoxins. These compounds exhibit remarkable bioactivity due to their irreversible binding to DNA after docking in the minor groove. Duocarmycins have been a subject of intense research for over 40 years due to their exceptional potency and unique mechanism of action .


Synthesis Analysis

Numerous total syntheses of duocarmycins have been reported, emphasizing their complex chemical structures. Researchers have explored synthetic analogues, aiming to retain the parent functionality while enhancing chemical tractability. Notably, the cyclopropa-benz[e]indoles (CBIs) represent simplified synthetic analogues that maintain the DNA-alkylating properties of duocarmycins .


Molecular Structure Analysis

The molecular structure of Duocarmycin A is intricate. It features a fused tetracyclic core with multiple heterocyclic rings. The site-selectivity of DNA alkylation depends on specific structural features and stereochemistry. Understanding these structural nuances is crucial for optimizing bioactivity and designing derivatives .


Chemical Reactions Analysis

Duocarmycins undergo various chemical transformations, including cyclizations, functional group modifications, and stereochemical adjustments. These reactions contribute to the development of novel analogues with improved pharmacological properties. Researchers have explored diverse synthetic routes to access structurally diverse duocarmycin derivatives .


Physical And Chemical Properties Analysis

  • UV-Vis Absorption : Duocarmycins exhibit characteristic absorption bands in the UV-Vis spectrum due to their chromophoric moieties .

Scientific Research Applications

1. Potential in Cancer Therapy

Duocarmycins, including Duocarmycin A, have been a subject of interest for over four decades due to their remarkable potency, unique mechanism of action, and effectiveness in multidrug-resistant tumor models. Although no duocarmycin-based therapeutic has reached clinical approval, significant progress has been made in fine-tuning their biological activity through structure-activity relationship studies (SARS). Current strategies focus on tumor-targeted prodrug approaches and antibody-directed technologies to harness their potential for cancer therapy (Jukes et al., 2020).

2. Use in Antibody-Drug Conjugates (ADCs)

Duocarmycins have been used as payloads in the development of antibody-drug conjugates (ADCs), a significant advancement in targeted cancer therapy. More than 15 duocarmycin-based ADCs have undergone preclinical studies, and some, like SYD985, have been granted Fast-Track Designation status. However, there are challenges and setbacks, such as the termination of certain ADCs, due to efficacy, pharmacokinetic profile, and toxicological issues (Yao et al., 2021).

3. Application in Solid-Phase Synthesis

Duocarmycin analogues have potential as antitumor agents and for use in the development of ADCs. Solid-phase synthesis of duocarmycin analogues, including a duocarmycin monomer (DSA), has been achieved. This synthesis method has yielded a series of duocarmycin analogues with varied biological activities, enhancing the potential for clinical applications (Stephenson et al., 2015).

Safety And Hazards

  • Drug Development : Despite challenges, the duocarmycin family continues to inspire drug development efforts, including prodrugs and antibody-drug conjugates (ADCs) .

Future Directions

  • Structural Modifications : Rational design of novel derivatives with improved properties remains an active area of investigation .

properties

IUPAC Name

methyl (1R,4R,12S)-4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3/t12-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVARJHZBXHUSO-DZQVEHCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922656
Record name Duocarmycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duocarmycin a

CAS RN

118292-34-5
Record name Methyl (6R,7bR,8aS)-1,2,4,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxo-2-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]cyclopropa[c]pyrrolo[3,2-e]indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duocarmycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duocarmycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUOCARMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJV9990868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
779
Citations
T YASUZAWA, K MUROI, M ICHIMURA… - Chemical and …, 1995 - jstage.jst.go.jp
… Duocarmycin A (1) was obtained as an optically active yellow powder, and the high-resolution elec— tron impact mass spectrum (HREIMS) and 13C-NMR spectrum indicated that 1 has …
Number of citations: 121 www.jstage.jst.go.jp
DL Boger, JA McKie, T Nishi… - Journal of the American …, 1997 - ACS Publications
… Duocarmycin A (1) constitutes the most reactive and challenging member of this class of … total synthesis of (+)-duocarmycin A (1) and epi-(+)-duocarmycin A (7) and their unnatural …
Number of citations: 95 pubs.acs.org
DL Boger, JA McKie, T Nishi… - Journal of the American …, 1996 - ACS Publications
… Duocarmycin A (1) 1 represents one of the newest additions and the structurally most … of natural (+)-duocarmycin A and its C6 diastereomer, (+)-epi-duocarmycin A, in which solutions to …
Number of citations: 91 pubs.acs.org
H Sugiyama, C Lian, M Isomura… - Proceedings of the …, 1996 - National Acad Sciences
Duocarmycin A (Duo) normally alkylates adenine N3 at the 3′ end of A+T-rich sequences in DNA. The efficient adenine alkylation by Duo is achieved by its monomeric binding to the …
Number of citations: 74 www.pnas.org
M Hirota, T Fujiwara, S Mineshita, H Sugiyama… - The international journal …, 2007 - Elsevier
Duocarmycin A (Duo), which is one of well-known antitumor antibiotics, efficiently alkylates adenine N3 at the 3′ end of AT-rich sequences in the DNA. The addition of a minor groove …
Number of citations: 14 www.sciencedirect.com
I TAKAHASHI, KEII TAKAHASHI… - The Journal of …, 1988 - jstage.jst.go.jp
… noted, especially the presence of Cl in DC89-A1 and not in duocarmycin A. The structures of duocarmycin Aand DC89-A1were assigned as shown in Fig. 2 by Yasuzawa et ah, which …
Number of citations: 229 www.jstage.jst.go.jp
DL Boger, T Ishizaki, H Zarrinmayeh… - Journal of the …, 1990 - ACS Publications
… of the formation of duocarmycin-DNA covalent adducts in a reaction analogous to that observed with (+)-CC-10659 and report the comparative DNA binding properties of duocarmycin A…
Number of citations: 204 pubs.acs.org
M Ichimura, T Ogawa, K Takahashi… - … and Clinical Cancer …, 1993 - ingentaconnect.com
… In the experiment on stability of duocarmycin A and SA, duocarmycin A and SA were dissolved in ace tone : 50 mM phosphate buffer (pH 7.0)(1:3) at initial concentrations of 250 Ug/mL, …
Number of citations: 35 www.ingentaconnect.com
DL Boger, K Machiya, DL Hertzog… - Journal of the …, 1993 - ACS Publications
… Most notable is the additional prediction derived from the studies that duocarmycin A mayprove to be significantly less stable than duocarmycin SA as well as agents bearing the CC-…
Number of citations: 100 pubs.acs.org
T Ogawa, M Ichimura, S KATSUMATA… - The Journal of …, 1989 - jstage.jst.go.jp
… Treatment of duocarmycin A(1) with 1 %KBr- acetone (1 : 1) gave duocarmycins … duocarmycin A(1) is first produced by the microorganism, and bromide ion is added to duocarmycin A (1…
Number of citations: 86 www.jstage.jst.go.jp

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